molecular formula C12H10ClN7O5S2 B151237 Fluitoran CAS No. 138230-25-8

Fluitoran

Cat. No.: B151237
CAS No.: 138230-25-8
M. Wt: 431.8 g/mol
InChI Key: KICPYSAYQRPBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluitoran (CAS 596-24-7), systematically named Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, is a fluoran derivative with the molecular formula C₂₀H₁₂O₃ and a molecular weight of 300.3 g/mol . It features a spirocyclic structure comprising an isobenzofuran ring fused to a xanthene moiety, forming a lactone (γ-lactone) configuration. This structure grants this compound unique photophysical properties, including fluorescence under specific conditions. Industrially, this compound is primarily utilized as a color-forming agent in thermal paper production, where its leuco form becomes visible upon thermal activation .

Properties

CAS No.

138230-25-8

Molecular Formula

C12H10ClN7O5S2

Molecular Weight

431.8 g/mol

IUPAC Name

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H6ClN3O4S2.C5H4N4O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,10,11)(H2,9,12,13);1-2H,(H2,6,7,8,9,10)

InChI Key

KICPYSAYQRPBKR-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=NNC2=C1C(=O)NC=N2

Isomeric SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1

Synonyms

Fluitoran

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Fluorescein

Fluorescein (CAS 2321-07-5, C₂₀H₁₂O₅) shares a xanthene backbone with Fluitoran but differs in the absence of a spiro-lactone group. Instead, fluorescein contains two additional oxygen atoms, forming a dicarboxylic acid structure.

Key Differences:
  • Solubility : Fluorescein is highly water-soluble due to its polar carboxylic groups, whereas this compound’s lactone structure limits its solubility to organic solvents like dimethyl sulfoxide (DMSO) .
  • Applications: Fluorescein is widely used in biomedical imaging and as a tracer dye, while this compound’s non-polar structure suits it for hydrophobic applications like thermal paper .

Functional Analogs: Rhodamine B

Rhodamine B (CAS 81-88-9, C₂₈H₃₁ClN₂O₃) is a cationic xanthene dye with a similar fluorescence profile but distinct structural features, including an ethylamine substituent and a chlorine atom.

Key Differences:
  • Thermal Stability : this compound exhibits superior thermal stability (>250°C) compared to Rhodamine B, which degrades above 210°C, making this compound ideal for high-temperature processes .
  • Toxicity : Rhodamine B has documented cytotoxicity, whereas this compound’s inert lactone structure minimizes bioactivity, enhancing its safety profile in industrial settings .

Comparative Data Tables

Table 1: Physical and Chemical Properties
Property This compound Fluorescein Rhodamine B
Molecular Formula C₂₀H₁₂O₃ C₂₀H₁₂O₅ C₂₈H₃₁ClN₂O₃
Molecular Weight (g/mol) 300.3 332.3 479.0
CAS Registry 596-24-7 2321-07-5 81-88-9
Solubility Organic solvents Water Water/ethanol
Melting Point (°C) N/A 315 (decomp.) 210–211
Fluorescence λ (nm) 450/520* 494/521 540/625
Table 2: Functional Comparison
Parameter This compound Fluorescein Rhodamine B
Primary Application Thermal paper color former Biomedical imaging Textile dyes, bio-staining
Thermal Stability High (>250°C) Moderate (<200°C) Low (<210°C)
Photostability Moderate Low High
Toxicity Low Low High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.